molecular formula C8H8ClNO3S B1431816 2-Chloro-6-methanesulfonylbenzamide CAS No. 1443981-75-6

2-Chloro-6-methanesulfonylbenzamide

Cat. No.: B1431816
CAS No.: 1443981-75-6
M. Wt: 233.67 g/mol
InChI Key: SLRVSIBUWHFCSI-UHFFFAOYSA-N
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Description

2-Chloro-6-methanesulfonylbenzamide is a chemical compound with the molecular formula C8H8ClNO3S and a molecular weight of 233.67 g/mol It is characterized by the presence of a chloro group and a methanesulfonyl group attached to a benzamide core

Preparation Methods

The synthesis of 2-Chloro-6-methanesulfonylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylbenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-6-methanesulfonylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield substituted benzamides, while coupling reactions yield biaryl compounds.

Scientific Research Applications

2-Chloro-6-methanesulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methanesulfonylbenzamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or receptors involved in disease pathways. The chloro and methanesulfonyl groups play a crucial role in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

2-Chloro-6-methanesulfonylbenzamide can be compared with similar compounds such as:

    2-Chloro-6-methylbenzoic acid: This compound shares a similar core structure but lacks the methanesulfonyl group.

    2-Chloro-6-methanesulfonylbenzoic acid: This compound has a carboxylic acid group instead of an amide group.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for diverse applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, a promising candidate in medicinal chemistry, and a useful material in industrial applications. Ongoing research continues to uncover new uses and mechanisms of action for this compound, highlighting its importance in modern science and technology.

Properties

IUPAC Name

2-chloro-6-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-14(12,13)6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRVSIBUWHFCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=CC=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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